Journal Name:Energy Advances
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00082F
This study reports the effect of Cu and Fe addition on the structure, morphology, optical energy band gap and the catalytic performance of Co3O4 nanocrystals (NCs). Single-oxide (CuO, Fe3O4, and Co3O4) and trimetallic oxide (Cu0.75Fe0.25Co2O4) NCs were prepared by a co-precipitation technique. The physico-chemical properties of the as-prepared NCs were thoroughly investigated and their performance as catalysts was successfully evaluated. Compared with single oxides, the Cu0.75Fe0.25Co2O4 spinel with a dome top-like morphology exhibited the highest performance with almost 100% oxidation of C7H8 at 220 °C at a gas hourly space velocity (GHSV) of 22 500 mL g−1 h−1. The sequence of the catalytic performance was found to be proportional to the activation energy (Ea (kJ mol−1)) and the performance order is as follows: Cu0.75Fe0.25Co2O4 (35.2) > Co3O4 (55.5) ∼ CuO (75.5) > Fe3O4 (83.4). The excellent performance of Cu0.75Fe0.25Co2O4 towards toluene total oxidation is suggested to be assigned to the Cu and Fe co-doping effect and behave as promoters in the matrix of the Co3O4 spinel. The promotion effect can be ascribed to: (a) the smallest crystallite grain size as responsible for the largest surface specific area, (b) the lowest-temperature reducibility responsible for the highest population of oxygen vacancies, (c) the highest mobility of oxygen species due to its good redox capability and (d) the highest ratio of active species (OLat/OAds, Co3+/Co2+, Cu2+/Cu+, and Fe3+/Fe2+) and the lowest Eoptg. The overall findings suggest that toluene total oxidation over Cu0.75Fe0.25Co2O4 might follow a Mars van Krevelen process.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00140G
Coupling water electrolysis and fuel cell energy conversion is an attractive strategy for long-duration energy storage. This mode of operation depends on the ability to reversibly catalyze hydrogen evolution and oxidation, and ideally using nonprecious catalyst materials. Here we report the synthesis of Ni–Mo catalyst composites supported on oxidized Vulcan carbon (Ni–Mo/oC) and demonstrate the ability to catalyze reversible hydrogen evolution and oxidation. For the hydrogen evolution reaction, we observed mass-specific activities exceeding 80 mA mg−1 at 100 mV overpotential, and measurements using hydroxide exchange membrane electrode assemblies yielded full cell voltages that were only ∼100 mV larger for Ni–Mo/oC cathodes than for Pt–Ru/C cathodes at current densities exceeding 1 A cm−2. For hydrogen oxidation, Ni–Mo/oC films required <50 mV overpotential to achieve half the maximum anodic current density, but activity at larger overpotentials was limited by internal mass transfer and oxidative instability. Nonetheless, estimates of the mass-specific exchange current for Ni–Mo/oC from micropolarization measurements showed its hydrogen evolution/oxidation activity is within 1 order of magnitude of commercial Pt/C. Density functional theory calculations helped shed light on the high activity of Ni–Mo composites, where the addition of Mo leads to surface sites with weaker H-binding energies than pure Ni. These calculations further suggest that increasing the Mo content in the subsurface of the catalyst would result in still higher activity, but oxidative instability remains a significant impediment to high performance for hydrogen oxidation.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00282E
High-throughput virtual screening (HTVS) has been increasingly applied as an effective approach to find candidate materials for energy applications. We performed a HTVS study, which is powered by: (i) automated virtual screening library generation, (ii) automated search on a readily purchasable chemical space of quinone-based compounds, and (iii) computed physicochemical descriptors for the prediction of key battery-related features of compounds, including the reduction potential, gravimetric energy density, gravimetric charge capacity, and molecular stability. From the initial virtual library of approximately 450k molecules, a total of 326 compounds have been identified as commercially available. Among them, 289 of the molecules are predicted to be stable for the sodiation reactions that take place at the sodium-ion battery cathodes. To study the behaviour of molecules over time at room temperature, we performed molecular dynamics simulations on a group of sodiated product molecules, which was narrowed down to 21 quinones after scrutinizing the key battery performance indicators. As a result, 17 compounds are suggested for validation as candidate cathode materials in sodium-ion batteries.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00021D
The effects of B doping and its impurity concentration (1600, 4700, and 12 400 ppm) on the electrochemical lithiation/delithiation of Si, which has the potential to replace graphite currently used as a negative electrode material in Li-ion batteries due to its huge theoretical capacity, were examined using single-crystals synthesized by the Czochralski method. XRD, Raman spectroscopic measurements, and TEM observation identified the substitution of B with Si without any impurity segregation and TOF-SIMS demonstrated that the dopant concentration was homogeneous against the depth direction. The B doping allowed Li insertion into Si at a higher voltage than the undoped Si irrespective of the B concentration, while the first delithiation capacity decreased from 3360 to 2980 mA h g−1 with the concentration increasing from 1600 to 12 400 ppm, despite the increase in electrical conductivity with increasing B doping. This result indicates the electrochemical inertness of B with Li. The heavy B doping of 12 400 ppm caused a decrease in the mechanical durability of Si, resulting in deteriorated electrode performance compared to that of the undoped Si. Even when 5 vol% fluoroethylene carbonate as a film-forming additive was added to the electrolyte and the lithiation capacity (degree of volume change) was restricted to 1000 mA h g−1, a significant improvement was not observed for the undoped Si. On the other hand, the doping at 4700 ppm provided moderate softness to Si so as not to cause the loss of the fracture toughness and its high electrical conductivity was exerted to achieve high performance with a reversible capacity of 1000 mA h g−1 at the 280th cycle.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00226H
Semiconductor photocatalytic water splitting is a promising method to address the worldwide energy issues. Fast carrier recombination and the limited visible-light absorption are two main challenges to be overcome, and designing p–n heterojunctions is an effective solution. In this study, two direct band gap semiconductors are selected to form a p–n heterojunction. The results show that liquid phase epitaxy of a thick film p-type CuGaO2 on an n-type GaN substrate is effective for the splitting of water into hydrogen and oxygen.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00099K
Exploring durable, inexpensive and high-activity electrocatalysts for efficient water oxidation is a challenge in current research. Transition metal single-atom catalysts (SACs) have been widely studied as economical electrocatalysts. However, the oxygen evolution performances of SACs are unsatisfactory because the strong bonding force between electron-donating intermediates and transition metal sites weakens the catalytic performance. Herein, atomically dispersed Co/Ni dual sites embedded in nitrogen-doped graphene (labeled as CoNi-DSA/NG) were successfully synthesized. The CoNi-DSA/NG catalyst exhibits superior oxygen evolution reaction kinetics, performance, and stability owing to the atomic dual-metal sites and their intense synergism. This study presents a prospective way to remarkably enhance the electrocatalytic performance of SACs by establishing heteronuclear dual-metal sites, and thus to expand their use into practical energy storing and converting techniques.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00090G
A novel technological industrial blue hydrogen production process – the Industrial Sorption Enhanced Autothermal Membrane (ISEAM) process, with the potential to produce constant fuel cell grade hydrogen with a purity of 99.99%, regardless of upstream process upsets, has been modelled using an Aspen Plus simulator and MATLAB (including both thermodynamics and kinetics analysis). The process exhibits a very high hydrogen yield (99%), and methane conversion (99.9%), with a low carbon monoxide footprint (at ppm levels). The results were validated by comparing against experimental data published in the literature. Parametric evaluations were later conducted to identify the optimal operating conditions for the developed blue hydrogen ISEAM process. The required reforming heat is provided by the exothermic carbonation reaction of a sorbent, while chemical looping of the oxygen carrier (metal oxides) provides the regeneration heat required for the saturated sorbent, in a novel multi-tubular packed shell and tube reactor. Pinch analysis shows that the process is auto thermal (so it does not need any external heating utility) and can achieve an extremely high 97.5% thermal and hydrogen production efficiency. The ISEAM process was benchmarked against an industrial steam methane reforming (SMR) plant and the result shows ≥32% improvements in most of the technical parameters that were evaluated. Economic evaluation shows a levelized cost of hydrogen (LCOH) of $2.6 per kg-H2 for the baseline SMR plant compared with $1.3 per kg-H2 for the ISEAM process (a 50% cost reduction). The cost of CO2 removal (CCR) was calculated as $180 per tonneCO2 for the baseline SMR process compared with $33.2 per tonneCO2 (81.6% cost reduction) for the novel process. The novel ISEAM process utilizes mature and existing industry technologies such as desulphurization, pre-reforming, adsorption, membranes, waste heat boilers, and pressure swing adsorption. Because of this, scale-up is easier and some of the challenges associated with the SMR process and integrated sorption enhanced membrane reforming (SEMR) processes are addressed. These include thermodynamic constraints, a high energy penalty, overall process integration, optimization, membrane contamination, carbon deposition and unsteady state operation.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00287J
The exploration of non-noble-metal-based catalysts for the hydrogen evolution reaction (HER) is important for the green synthesis of hydrogen via electrochemical water splitting. Graphitic carbon nitride (g-C3N4) is a widely studied photocatalyst for the HER; however, its intrinsic catalytic activity is poor. In the present study, bare and S-doped g-C3N4 were combined with the less explored NiV layered double hydroxide (LDH) and their performance for electrochemical HER catalysis was studied. The fused layers of the composites result in a higher specific surface area and expose a higher number of active centres for better catalytic activity. The composite of sulphur-doped g-C3N4 and the NiV LDH showed the least overpotential in comparison with its counterparts, with commendable stability during continuous operation for 8 h. The kinetics of the HER are enhanced by compositing g-C3N4 with the NiV LDH, as indicated by the Tafel slope of 79 mV dec−1 and impedance spectroscopy analysis. This study proposes a novel g-C3N4/NiV LDH-based composite for the HER and gives a comprehensive analysis of the catalytic mechanism in the prepared catalysts.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00251E
With high predictability and a consistent energy availability profile, Tidal Stream (TS) could play an important part in the optimal future low-carbon energy mix, improving the supply reliability and system resilience through diversification of renewable energy supplementing wind and solar power. This paper summarises key findings from UK studies on the benefits of TS by assessing its impact on the overall energy system. The studies use the Integrated Whole Energy System (IWES) model to minimise the overall cost of the 2050 GB energy system with and without TS under different scenarios while respecting the net-zero emission target and reliability requirement. The results show that TS could displace some capacity of mid-merit or peaking plants, indicating some capacity value of offshore wind and lowering the levelised cost of wind power because of lower system integration costs. Diversifying energy resources and improving flexibility are crucial to coping with low-carbon energy resource variation. The studies also demonstrate that the value of TS by 2050 should be around £50 per MW per h, and this cost target could be achieved if a sufficient learning rate (10–15%) with 10 GW of installed capacity could be obtained in the transition period. Other sensitivity studies provide insight into the impact of location, heat decarbonisation pathways, lower annual wind capacity factor, system flexibility, and interconnection capacity on TS's wider energy system benefits.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90035E
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00379E
The 3rd concentrated solar power technology is considered a potential strategy to solve the energy shortage and achieve carbon neutrality in which the development of long-stable energy storage materials is the key to overcoming the intermittency and instability of solar power. Therefore, we present a calcium-based particle with a thermal expansion compensation strategy that enables high energy densities and long storage times. High measured energy densities of up to 1554 kJ kg−1, long storage lifetimes of up to 260 cycles, and high spectral absorption of up to 90.8% are demonstrated in negative thermal expansion NdMnO3/inert Al–Fe alkali metal element couples incorporated into calcium oxide structures. A set of evaluation indexes to quantitatively evaluate long-cycle heat storage performance is proposed. Based on the phenomenon that the thermal contraction of the NdMnO3 lattice distortion counteracts the acidification volume expansion of calcium oxide, the thermal expansion compensation effect is proposed for the first time. This effect excellently ameliorates the problem of sintering and agglomeration and improves the recycling rate of calcium oxide from the perspective of microscopic thermal regulation. A new conceptual scheme is provided on long-storage-life solar thermochemical energy storage and continuous CO2 capture technology.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00368J
Carbon-supported Ni and NiCo catalysts have been prepared for amino compound electrooxidation. Their electrocatalytic behaviors toward 8 kinds of amino acids (glycine, alanine, histidine, methionine, proline, serine, tyrosine, and cysteine) were investigated via electrochemical methods and in situ Raman spectroscopy. The Ni and NiCo catalysts demonstrated catalytic activity for amino acid electrooxidation, and the current densities differ according to the R side chain group. Compared to Ni/C, NiCo/C is superior in terms of onset potential and anodic current density. Electrochemical in situ Raman characterization indicated that NixCo1–xOOH was generated above the onset potential. The amino compounds were electrooxidized after the onset potential by the NixCo1–xOOH active species. However, the anodic current of cysteine was observed at a more negative potential than the onset potential, caused by the electrooxidation of sulfur in the R side chain. A direct alkaline fuel cell was fabricated with glycine as the fuel. The fuel cell with NiCo/C anode catalyst achieved a maximum power density of 3.0 mW cm−2 at 60 °C, 1.5 times higher than that of the fuel cell with the Ni/C anode catalyst.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00310H
Computer-aided process engineering and conceptual design in energy and chemical engineering has played a critical role for decades. Conventional computer-aided process and system design generally starts with process flowsheets that have been developed through experience, which often relies heavily on subject matter expertise. These widely applied approaches require significant human effort, either providing the initially drafted flowsheet, alternative connections, or a set of well-defined heuristics. These requirements not only limit the flexibility of the flowsheet design process, but also make the system design highly reliant on the engineer's experiences and expertise. In this study, a novel reinforcement learning (RL) based automated system for conceptual design is introduced and demonstrated on the Institute for the Design of Advanced Energy System (IDAES) Integrated Platform. IDAES is an open-source platform with extensible libraries of dynamic unit operations and thermophysical property models. It provides the capability of optimizing energy and chemical process flowsheets with state-of-the-art solvers and solution techniques. The RL approach provides a generic tool for identifying process configurations and significantly decreases the dependence on human intelligence for energy and chemical systems conceptual design. An artificial intelligence (AI) agent performs the conceptual design by automatically deciding which process-units are necessary for the desired system, picking the process-units from the candidate process-units pool, connecting them together, and optimizing the operation of the system for the user-defined system performance targets solely according to the reward system, while the reward system can incorporate user's experiences and knowledge to advance the training process. The AI agent automatically interacts with the physics-based system-level modeling and simulation toolset IDAES to guarantee the system design is physically consistent. This study showcases the application of the RL-IDAES framework through two demonstration cases. These cases prove the framework's capability of designing and optimizing complicated systems with high flexibility at affordable computing costs. To illustrate, designing the hydrodealkylation of toluene system from 14 candidate process-units yielded 123 feasible designs within 20 hours on a standard PC. Moreover, the framework's versatility is demonstrated by the ability to transfer a trained RL model to different training cases, thus enhancing the overall performance of the reinforcement learning process.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00206C
Enhanced faradaic capacitance can be achieved by using a metallic heterostructure as a result of the intrinsic activity of the electrodes. Optimizing the multimetallic heterostructure is key to improving the intrinsic activity of the electrodes. Herein, a consolidated strategy of a multimetallic design with predominantly nickel, cobalt, and zinc centers on multiwalled nanotubes was developed via pyrolysis of a trimetallic metal–organic framework at 800 °C. The resulting C-ZIF-800 material offers a multiwalled nanotube-like structure that facilitates the encapsulation of multimetallic sites with predominantly nickel and cobalt centers on a nanotube-like N–C interface. XRD, HRTEM, XPS, and EXAFS spectroscopic analysis support the metallic valence state of the Ni and Co centers encapsulated in the N–C nanotubes. C-ZIF-800 offers an outstanding specific capacitance of 849.47 F g−1 at a current density of 1 A g−1. Based on three-electrode electrochemical measurements, an asymmetric supercapacitor (ASC) device (C-ZIF-800//AC) was fabricated with a wide potential window of 1.7 V. The device offers an excellent specific capacity of 599.7 C g−1 at 0.25 A g−1 with an exceptional energy density of 141.59 W h kg−1 at a power density of 212.5 W kg−1, and remaining 4250 W kg−1 after retaining 81.93 W h kg−1 of energy density. The as-fabricated device demonstrated its excellent potential for future energy storage applications by illuminating a red LED light for 60 min by combining two devices in series.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90040A
Correction for ‘Generation of covalent organic framework-derived porous N-doped carbon nanosheets for highly efficient electrocatalytic hydrogen evolution’ by Sayan Halder et al., Energy Adv., 2023, https://doi.org/10.1039/d3ya00325f.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00390F
Self-discharge in supercapacitors is a major challenge and it's mainly determined by the property of the electrolyte. The emergence of deep eutectic solvents (DESs) provides a promising research frontier, but the principle of selecting DESs with suppressed self-discharge is not well understood. Herein, we prepared various DESs with the same hydrogen bond acceptor (HBA) but different hydrogen bond donors (HBDs) to unveil the effect of the type and number of functional groups in the HBD on the self-discharge property in symmetric supercapacitors. In acidic DESs (where the HBD has carboxyl –COOH groups or is acidic), a higher number of carboxyl groups are detrimental for self-discharge. For alkaline DESs (where the HBD has amino –NH2 groups), a higher number of amino groups are also disadvantageous for self-discharge. Conversely, in neutral DESs (where the HBD has neither –COOH nor –NH2 groups, and it do not exhibit acidity either), a higher number of hydroxyl groups is favorable for alleviating self-discharge. The supercapacitors using ChCl:Gly electrolyte exhibit the highest capability for alleviating self-discharge (32% voltage retention rate when aged for 15 h). The influence of harsh reaction conditions (temperature and water impurity) was also studied for the ChCl:Gly electrolyte. These results are expected to guide the further optimization of electrolytes with suppressed self-discharge.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00014A
The hole transport layer (HTL) critically affects the photovoltaic performance and stability of metal halide perovskite solar cells (PSCs). So far, spiro-OMeTAD remains the most successful HTL; however, concerns remain regarding the stability of the PSCs using a spiro-OMeTAD based HTL. Herein, we report an inorganic–organic Fe3O4/spiro-OMeTAD bilayer HTL that not only shows a superior device performance than a pristine spiro-OMeTAD counterpart but also an enhanced shelf-life stability. The experimental results show that the inclusion of an Fe3O4 layer between the perovskite and the spiro-OMeTAD reduces the surface roughness, which in turn leads to the formation of a smooth and pin-hole free HTL. The bilayer HTL design improves charge extraction and also reduces the interfacial trap density, as demonstrated by steady-state and time-resolved photoluminescence and space charge limited current measurements, respectively. The Fe3O4/spiro-OMeTAD bi-layer HTL demonstrated significant enhancement in photovoltaic performance, such as 11% higher power conversion efficiency (PCE) than the reference device, and also exhibited long-term shelf-life stability by retaining 89% of its initial PCE after around 1300 hours. Our study proposes a simplistic strategy for the fabrication of efficient and stable PSCs by employing the inorganic–organic stack architecture of HTLs.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00333G
The development of new battery concepts, chemistries and fabrication processes is driven by the bloom of emerging applications in a variety of fields ranging from the Internet of Things to Smart Healthcare. Shape factor-free and shape-conformable power sources are highly desired for integration with complex-shape electronic devices. Herein, a new fabrication process for shape-conformable batteries is explored. Battery cells having targeted shapes are fabricated and assisted by 3D printing. Then, flowable semi-solid electrodes are used to fill in the prefabricated parts of the battery cell. The use of injectable hydrogel electrolytes enables semi-solid electrodes to possess special rheological properties as they are flowable during the fabrication process, while gelation of the electrolytes ensures their immobility during battery operation. Herein, poly(vinyl alcohol):gallic acid gels are investigated for aqueous Zn–LiFePO4 batteries. After evaluation of the effect of electrode formulation on the rheological properties as well as the ionic and electronic properties, simple-shape and UBU-shape batteries were fabricated using the best formulation. The prototype achieved areal capacities above 3 mA h cm−2, utilization rate between 150 and 180 mA h g−1 (LFP), and capacity fading of 0.2% h−1. While the prototype demonstrated the feasibility of the proposed fabrication process, improvements are still required. Shrinking of gel electrolytes and parasitic electrochemical reactions associated with the battery chemistry and the operation conditions are identified as the main challenges to be addressed for improving the performance.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90010F
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00067A
Conjugated polymers are a family of materials that are widely used as Hole Transport Layers (HTL) in perovskite solar cells (PSCs). Specifically, PEDOT:PSS is a widely used conjugated polymer in inverted PSCs that suffers from poor stability. Here, the lifetime of inverted PSCs is extended by employing for the first time the hydrophobic conjugated polymer PIDTTDQ. The performance of the optimized PIDTTDQ device reaches a maximum PCE of 14.70%, compared to the reference device with PEDOT:PSS at 12.16%. The enhanced PCE is due to the improved HTL/Perovskite interface, confirmed by Transient measurements. Finally, the ISOS D1 and L2 protocols revealed an enhanced moisture, light and thermal stability of the PSCs.
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Supplementary Information
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